molecular formula C3H10ClN5O B1587880 Azanium;2-cyanoguanidine;formaldehyde;chloride CAS No. 55295-98-2

Azanium;2-cyanoguanidine;formaldehyde;chloride

Cat. No.: B1587880
CAS No.: 55295-98-2
M. Wt: 167.6 g/mol
InChI Key: VXFVDVMCHBAEFC-UHFFFAOYSA-N
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Description

Azanium;2-cyanoguanidine;formaldehyde;chloride: is a polymeric compound formed through the reaction of guanidine, ammonium chloride, and formaldehyde. This compound is known for its diverse applications in various fields, including organic synthesis, medicine, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde involves the polymerization of guanidine with ammonium chloride and formaldehyde. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired polymer .

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where guanidine, ammonium chloride, and formaldehyde are mixed in precise ratios. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the polymer .

Chemical Reactions Analysis

Types of Reactions: Azanium;2-cyanoguanidine;formaldehyde;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the polymer .

Scientific Research Applications

Chemistry: In chemistry, this polymer is used as a reagent in organic synthesis, facilitating the formation of complex molecules. It is also employed in the development of new materials with unique properties .

Biology: In biological research, the polymer is used as a tool for studying cellular processes and interactions. Its ability to interact with various biomolecules makes it valuable in biochemical assays .

Medicine: Its biocompatibility and ability to form stable complexes with drugs make it a promising candidate for targeted drug delivery .

Industry: Industrially, the polymer is used in wastewater treatment as a decolorizing agent. Its ability to remove impurities from water makes it an essential component in water purification processes .

Mechanism of Action

The mechanism by which guanidine, cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde exerts its effects involves its interaction with various molecular targets. The polymer can form complexes with different molecules, altering their properties and functions. This interaction is mediated through hydrogen bonding, electrostatic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • Dicyandiamide-formaldehyde polymer
  • Poly(methylene-co-guanidine) hydrochloride
  • Ammonium chloride-cyanoguanidine-formaldehyde polycondensate

Uniqueness: Azanium;2-cyanoguanidine;formaldehyde;chloride is unique due to its specific combination of guanidine, ammonium chloride, and formaldehyde, which imparts distinct properties. Its ability to form stable complexes and its diverse applications in various fields set it apart from similar compounds .

Properties

IUPAC Name

azanium;2-cyanoguanidine;formaldehyde;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4.CH2O.ClH.H3N/c3-1-6-2(4)5;1-2;;/h(H4,4,5,6);1H2;1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFVDVMCHBAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C(#N)N=C(N)N.[NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68609-47-2, 55295-98-2
Record name Guanidine, N-cyano-, polymer with formaldehyde, ammonium chloride-modified
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68609-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium chloride-cyanoguanidine-formaldehyde copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55295-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

167.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84777-03-7, 55295-98-2
Record name Guanidine, cyano-, reaction products with ammonium chloride and formaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84777-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, N-cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde
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Record name Guanidine,cyano-,polymer with ammonium chloride and formaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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